3,6-Bis[4-(tert-butyl)phenyl]-9H-carbazole
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Overview
Description
3,6-Bis[4-(tert-butyl)phenyl]-9H-carbazole is a nitrogen-containing aromatic heterocyclic compound. It is characterized by its large π-electron conjugated system, strong electron transfer capability, and rigid fused-ring structure. These properties contribute to its excellent optoelectronic performance, thermal stability, and morphological stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Bis[4-(tert-butyl)phenyl]-9H-carbazole typically involves the reaction of 3,6-dibromo-9H-carbazole with tert-butylphenylboronic acid under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like toluene .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The product is usually purified by recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
3,6-Bis[4-(tert-butyl)phenyl]-9H-carbazole undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form carbazole-3,6-dione derivatives.
Reduction: Reduction reactions can yield dihydrocarbazole derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the carbazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens, nitrating agents, and sulfonating agents are employed.
Major Products
The major products formed from these reactions include carbazole derivatives with different functional groups, which can be further utilized in various applications .
Scientific Research Applications
3,6-Bis[4-(tert-butyl)phenyl]-9H-carbazole has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for their potential biological activities, including anticancer and antimicrobial properties.
Medicine: Research is ongoing to explore its use in drug development.
Industry: It is widely used in the production of organic light-emitting diodes (OLEDs), photovoltaic cells, and other optoelectronic devices due to its excellent thermal and morphological stability
Mechanism of Action
The mechanism by which 3,6-Bis[4-(tert-butyl)phenyl]-9H-carbazole exerts its effects involves its ability to transport holes in optoelectronic devices. The tert-butyl groups increase the glass transition temperature, enhancing the thermal stability of the compound. This makes it an effective material for use in OLEDs and other devices .
Comparison with Similar Compounds
Similar Compounds
3,6-Di-tert-butylcarbazole: Similar in structure but lacks the phenyl groups, resulting in different electronic properties.
9-Mesityl-3,6-di-tert-butyl-10-phenylacridinium tetrafluoroborate: Contains additional functional groups that alter its reactivity and applications
Uniqueness
3,6-Bis[4-(tert-butyl)phenyl]-9H-carbazole is unique due to its combination of tert-butyl and phenyl groups, which provide a balance of thermal stability and electronic properties. This makes it particularly suitable for use in high-performance optoelectronic devices .
Properties
Molecular Formula |
C32H33N |
---|---|
Molecular Weight |
431.6 g/mol |
IUPAC Name |
3,6-bis(4-tert-butylphenyl)-9H-carbazole |
InChI |
InChI=1S/C32H33N/c1-31(2,3)25-13-7-21(8-14-25)23-11-17-29-27(19-23)28-20-24(12-18-30(28)33-29)22-9-15-26(16-10-22)32(4,5)6/h7-20,33H,1-6H3 |
InChI Key |
YGCHFJAJGMSFEP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=CC3=C(C=C2)NC4=C3C=C(C=C4)C5=CC=C(C=C5)C(C)(C)C |
Origin of Product |
United States |
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